molecular formula C18H17BrN6O3 B11281823 5-amino-N-(4-bromophenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(4-bromophenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11281823
M. Wt: 445.3 g/mol
InChI Key: ADUVLWGMCTUJEO-UHFFFAOYSA-N
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Description

5-AMINO-N-(4-BROMOPHENYL)-1-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-N-(4-BROMOPHENYL)-1-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the triazole ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.

    Introduction of the amino group: This step may involve the reduction of a nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.

    Attachment of the bromophenyl group: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.

Biology and Medicine

    Antimicrobial Agents: Many triazole derivatives exhibit antimicrobial properties.

    Anticancer Agents: Some compounds in this class have shown potential as anticancer agents.

Industry

    Agriculture: Used in the development of agrochemicals.

    Pharmaceuticals: Key intermediates in the synthesis of various drugs.

Mechanism of Action

The mechanism of action of 5-AMINO-N-(4-BROMOPHENYL)-1-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE would depend on its specific biological target. Generally, triazole derivatives may:

    Inhibit enzymes: By binding to the active site of enzymes, they can inhibit their activity.

    Interact with DNA: Some compounds may intercalate into DNA, affecting its replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: Compounds with similar triazole rings but different substituents.

    Benzotriazoles: Compounds with a benzene ring fused to a triazole ring.

Uniqueness

The unique combination of functional groups in 5-AMINO-N-(4-BROMOPHENYL)-1-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE may confer specific biological activities or chemical reactivity that distinguishes it from other triazole derivatives.

Properties

Molecular Formula

C18H17BrN6O3

Molecular Weight

445.3 g/mol

IUPAC Name

5-amino-N-(4-bromophenyl)-1-[2-(2-methoxyanilino)-2-oxoethyl]triazole-4-carboxamide

InChI

InChI=1S/C18H17BrN6O3/c1-28-14-5-3-2-4-13(14)22-15(26)10-25-17(20)16(23-24-25)18(27)21-12-8-6-11(19)7-9-12/h2-9H,10,20H2,1H3,(H,21,27)(H,22,26)

InChI Key

ADUVLWGMCTUJEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)N

Origin of Product

United States

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